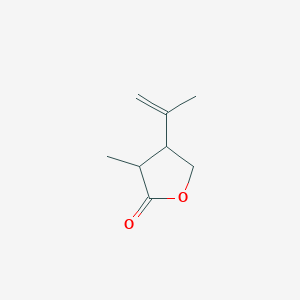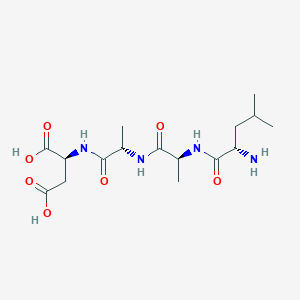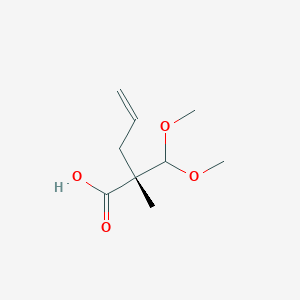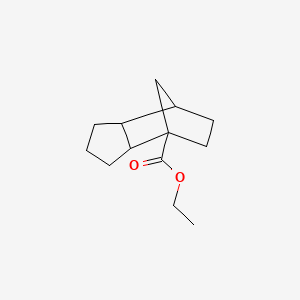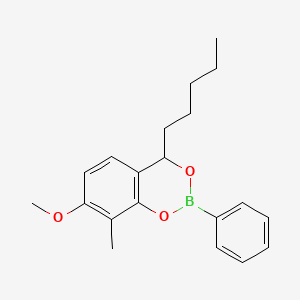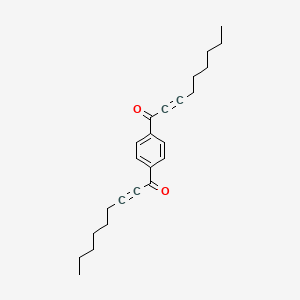
2-Nonyn-1-one, 1,1'-(1,4-phenylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- is a chemical compound with a unique structure that includes a nonynone group and a phenylene bis linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- typically involves the reaction of nonynone derivatives with phenylene bis compounds. One common method includes the condensation of 1,4-phenylenediamine with nonynone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nonynone group to an alcohol or alkane.
Substitution: The phenylene bis linkage allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under specific conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylene derivatives.
Scientific Research Applications
2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the application and the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1,1’-(1,4-phenylene)bis-
- 2-Propyn-1-one, 1,1’-(1,4-phenylene)bis-
- 1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-
Uniqueness
2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- is unique due to its nonynone group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different set of properties and reactivity patterns, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
603126-36-9 |
|---|---|
Molecular Formula |
C24H30O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-(4-non-2-ynoylphenyl)non-2-yn-1-one |
InChI |
InChI=1S/C24H30O2/c1-3-5-7-9-11-13-15-23(25)21-17-19-22(20-18-21)24(26)16-14-12-10-8-6-4-2/h17-20H,3-12H2,1-2H3 |
InChI Key |
HGPZKFBXSGTKFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)C1=CC=C(C=C1)C(=O)C#CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-](/img/structure/B12596669.png)
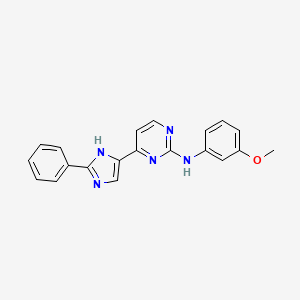

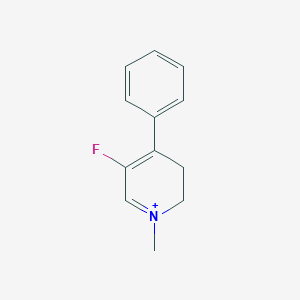
![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)

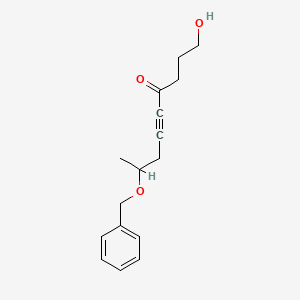
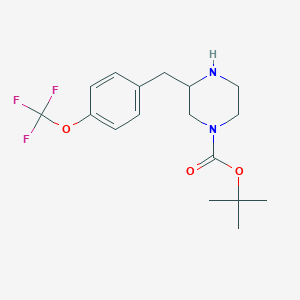
![[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12596715.png)
